N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide
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Overview
Description
N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Formation of the Phthalazine Moiety: The phthalazine ring is formed by reacting phthalic anhydride with hydrazine, followed by cyclization.
Coupling of Triazole and Phthalazine: The triazole and phthalazine moieties are coupled using a suitable linker, such as a sulfonamide group, under controlled conditions.
Introduction of the Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolophthalazines.
Scientific Research Applications
N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but have a thiadiazine moiety instead of a phthalazine.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline moiety instead of a phthalazine.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine moiety instead of a phthalazine.
Uniqueness
N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide is unique due to its specific combination of a triazole ring fused with a phthalazine moiety and a benzenesulfonamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N5O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O3S/c1-13-8-9-15(12-18(13)29(26,27)21-10-11-28-3)19-16-6-4-5-7-17(16)20-23-22-14(2)25(20)24-19/h4-9,12,21H,10-11H2,1-3H3 |
InChI Key |
WQVNGKNTUWSXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)NCCOC |
Origin of Product |
United States |
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